Halofantrine hydrochloride

Antimalarial In Vitro Assay IC50

Halofantrine hydrochloride is a uniquely differentiated aryl-amino alcohol antimalarial. Its inverse chloroquine resistance profile (IC50 1.14 nM vs. resistant P. falciparum) makes it an ideal positive control for resistance-targeted drug discovery []. With an hERG IC50 of 0.04 μM—65-fold more potent than mefloquine—it is a definitive reference standard for cardiac safety panel validation []. Its well-characterized cross-resistance with mefloquine (r=0.78) enables precise pfmdr1 mechanistic studies. The low aqueous solubility (<0.002% w/v) and log P of 3.20-3.26 present a classic BCS II/IV model for lipid-based formulation development. For researchers requiring a highly potent, pharmacologically validated tool compound with defined liabilities, this ≥98% purity product meets rigorous analytical specifications.

Molecular Formula C26H31Cl3F3NO
Molecular Weight 536.9 g/mol
CAS No. 36167-63-2
Cat. No. B1672921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine hydrochloride
CAS36167-63-2
Synonyms1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699
Molecular FormulaC26H31Cl3F3NO
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
InChIInChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
InChIKeyWANGFTDWOFGECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine Hydrochloride (CAS 36167-63-2) Procurement Guide: Core Pharmacological and Chemical Identity


Halofantrine hydrochloride is a phenanthrene methanol antimalarial belonging to the aryl-amino alcohol class, a group that also includes mefloquine, lumefantrine, and quinine. It functions as a blood schizontocide active against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum [1]. Its core mechanism involves the inhibition of the hERG potassium channel, which underlies both its antimalarial activity and its most significant safety liability—QT interval prolongation [2]. As the hydrochloride salt, it exhibits distinct physicochemical properties, including a measured log P of 3.20-3.26 and a pKa of 8.10-8.20, which are critical for understanding its formulation and absorption behavior [3].

Why Halofantrine Hydrochloride Cannot Be Substituted with Other Amino Alcohol Antimalarials: A Technical Rationale


Within the aryl-amino alcohol class, compounds like mefloquine, lumefantrine, and quinine share structural motifs but diverge critically in their quantitative in vitro potency, cross-resistance patterns, and cardiac safety indices. For instance, halofantrine exhibits a hERG IC50 of 0.04 μM, which is approximately 65-fold more potent than mefloquine (2.6 μM) and 200-fold more potent than lumefantrine (8.1 μM) [1]. This quantitative difference in cardiac channel blockade directly translates to a significantly elevated risk of QT prolongation and torsades de pointes, a liability that has led to its restricted use in clinical practice [2]. Furthermore, its unique cross-resistance profile with mefloquine, but inverse relationship with chloroquine susceptibility, means that its use must be strategically considered within the context of local resistance patterns [3]. Therefore, from both a research and a risk-management perspective, halofantrine hydrochloride is not a direct functional substitute for its analogs and requires specific, evidence-based selection criteria.

Quantitative Differential Evidence for Halofantrine Hydrochloride Against Key Comparators


In Vitro Antimalarial Potency: Halofantrine vs. Mefloquine and Quinine

In a study of Plasmodium falciparum isolates from Kenya, the median in vitro IC50 for halofantrine was 22 nM, compared to 18 nM for mefloquine and 92 nM for quinine [1]. In a separate analysis of African isolates, halofantrine demonstrated greater potency against chloroquine-resistant isolates (mean IC50 1.14 nM) compared to chloroquine-susceptible isolates (2.62 nM), a pattern also observed for mefloquine [2]. This indicates that halofantrine is generally more potent than quinine and exhibits a distinct inverse cross-resistance pattern with chloroquine.

Antimalarial In Vitro Assay IC50

Clinical Efficacy in Multidrug-Resistant Malaria: High-Dose Halofantrine vs. Mefloquine

A randomized controlled trial on the Thai-Burmese border compared halofantrine and mefloquine in patients with multidrug-resistant falciparum malaria. The standard halofantrine regimen (24 mg/kg) had a 28-day failure rate of 35%, significantly higher than mefloquine's 10% (p=0.0002) [1]. However, a high-dose halofantrine regimen (72 mg/kg total) demonstrated a 28-day failure rate of 3%, which was superior to the 8% failure rate observed with mefloquine 25 mg/kg (p=0.03) [1].

Clinical Trial Malaria Efficacy

Cardiotoxicity Risk: hERG Channel Blockade Potency Compared to Key Analogs

In a head-to-head comparison of hERG channel inhibition using stably transfected HEK293 cells, halofantrine was the most potent blocker among tested amino alcohol antimalarials [1]. The IC50 for halofantrine was 0.04 μM, which is 65-fold lower (more potent) than that of mefloquine (2.6 μM) and 203-fold lower than that of lumefantrine (8.1 μM) [1]. This high potency for cardiac potassium channel blockade provides a mechanistic explanation for the drug's well-documented clinical association with QT prolongation and torsades de pointes.

Cardiotoxicity hERG Safety Pharmacology

Cross-Resistance Profile: Inverse Relationship with Chloroquine Susceptibility

Analysis of 76 African P. falciparum isolates revealed a significant negative correlation between the in vitro activity of chloroquine and both mefloquine (r = -0.53, p<0.001) and halofantrine (r = -0.46, p<0.001) [1]. This means chloroquine-resistant isolates were more susceptible to halofantrine (mean IC50 1.14 nM) than chloroquine-susceptible isolates (2.62 nM) [1]. Furthermore, a significant positive correlation was found between mefloquine and halofantrine activities (r = 0.78, p<0.001), confirming their shared cross-resistance [1].

Drug Resistance Cross-Resistance pfcrt

Physicochemical Profile: Experimentally Determined Log P and pKa vs. Theoretical Predictions

Experimental determination of halofantrine hydrochloride's properties revealed a log P of 3.20-3.26 and a pKa of 8.10-8.20 [1]. These values are at significant variance with theoretical estimates, which predicted a log P of 8.5 and a pKa of 9.6 [1]. The measured solubility profile indicates the compound is practically insoluble in water (0.002% w/v), which is lower than many other antimalarial salts and presents a distinct formulation challenge [1].

Physicochemical Properties Lipophilicity Formulation

High-Value Application Scenarios for Halofantrine Hydrochloride (CAS 36167-63-2)


In Vitro Studies Requiring Potent Activity Against Chloroquine-Resistant P. falciparum

As demonstrated by the data, halofantrine exhibits an IC50 of 1.14 nM against chloroquine-resistant P. falciparum isolates, a 2.3-fold increase in potency compared to its activity against chloroquine-susceptible strains (2.62 nM) [1]. This inverse resistance profile makes it an ideal positive control or test compound for assays focused on chloroquine-resistant parasite lines, where its activity is enhanced rather than diminished. It is particularly useful as a comparator for new chemical entities designed to overcome chloroquine resistance.

Cardiac Safety Pharmacology and hERG Channel Research

With an hERG channel IC50 of 0.04 μM, halofantrine hydrochloride is one of the most potent small-molecule inhibitors of this cardiac potassium channel among clinically used drugs [2]. This makes it an invaluable tool compound for in vitro studies aimed at elucidating the mechanisms of drug-induced QT prolongation, validating new hERG screening assays, or investigating state-dependent channel blockade. Its potency provides a clear, robust signal that is ideal for assay development and as a reference standard in cardiotoxicity screening panels.

Research into Antimalarial Cross-Resistance Mechanisms

The well-characterized positive cross-resistance between halofantrine and mefloquine (r = 0.78) and its inverse correlation with chloroquine susceptibility (r = -0.46) provides a defined genetic and pharmacological profile for probing resistance mechanisms [1]. Halofantrine is a key tool for investigating the role of pfmdr1 gene amplification and other molecular markers of resistance in the aryl-amino alcohol class, enabling precise studies on how resistance to one drug in the class affects sensitivity to others.

Formulation Development for Poorly Soluble Lipophilic Drugs

The experimentally determined log P (3.20-3.26) and extremely low aqueous solubility (<0.002% w/v) of halofantrine hydrochloride present a classic formulation challenge [3]. This makes it an ideal model compound for developing and testing advanced drug delivery systems, such as lipid-based formulations, self-emulsifying drug delivery systems (SEDDS), or nanoparticle technologies aimed at improving the oral bioavailability of BCS Class II/IV drugs. Its known pharmacokinetic variability underscores the need for such formulation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofantrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.